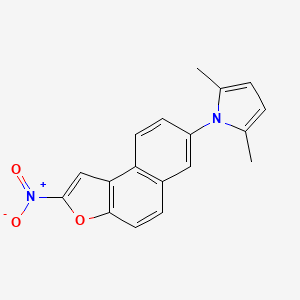
2,5-Dimethyl-1-(2-nitronaphtho(2,1-b)furan-7-yl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1-(2-nitronaphtho(2,1-b)furan-7-yl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s). This particular compound features a pyrrole ring fused with a naphthofuran moiety, which is further substituted with nitro and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-(2-nitronaphtho(2,1-b)furan-7-yl)-1H-pyrrole can be achieved through multi-step organic synthesis. The process typically involves:
Formation of the Pyrrole Ring: This can be done through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Naphthofuran Synthesis: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The pyrrole and naphthofuran moieties can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Nitration: Introduction of the nitro group can be achieved through nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the pyrrole ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-1-(2-nitronaphtho(2,1-b)furan-7-yl)-1H-pyrrole can be used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the interactions of heterocyclic compounds with biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-1-(2-nitronaphtho(2,1-b)furan-7-yl)-1H-pyrrole would depend on its specific application. In biological systems, it could interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group could undergo bioreduction to form reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylpyrrole: Lacks the naphthofuran and nitro groups.
1-(2-Nitronaphtho(2,1-b)furan-7-yl)pyrrole: Lacks the dimethyl substitution.
2,5-Dimethyl-1H-pyrrole: Lacks the naphthofuran and nitro groups.
Uniqueness
2,5-Dimethyl-1-(2-nitronaphtho(2,1-b)furan-7-yl)-1H-pyrrole is unique due to its combination of a pyrrole ring, a naphthofuran moiety, and specific substitutions with nitro and methyl groups. This unique structure could impart distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
125372-44-3 |
|---|---|
Molekularformel |
C18H14N2O3 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
2,5-dimethyl-1-(2-nitrobenzo[e][1]benzofuran-7-yl)pyrrole |
InChI |
InChI=1S/C18H14N2O3/c1-11-3-4-12(2)19(11)14-6-7-15-13(9-14)5-8-17-16(15)10-18(23-17)20(21)22/h3-10H,1-2H3 |
InChI-Schlüssel |
UDTSTDCAZAYYDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CC3=C(C=C2)C4=C(C=C3)OC(=C4)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



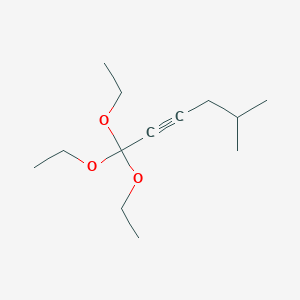

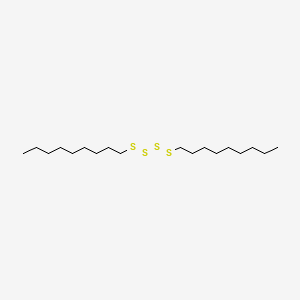


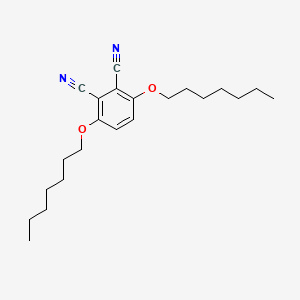
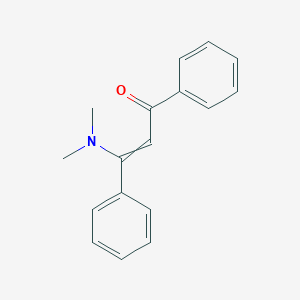

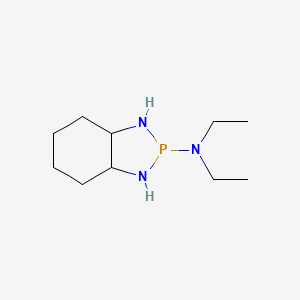
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
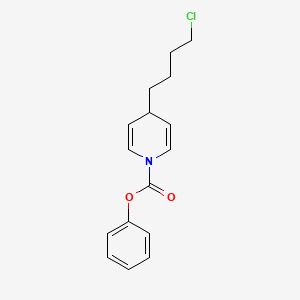

![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)
